Ethyl 2,4-dihydroxy-6-methylnicotinate
Overview
Description
Ethyl 2,4-dihydroxy-6-methylnicotinate is a chemical compound with the empirical formula C9H11NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals . This compound is used as a building block for various chemical compounds and is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of this compound is 197.19 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 446.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has an enthalpy of vaporization of 73.1±3.0 kJ/mol and a flash point of 223.6±27.3 °C . The index of refraction is 1.571, and the molar refractivity is 49.3±0.3 cm3 . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis in Drug Development
One notable application of compounds related to Ethyl 2,4-dihydroxy-6-methylnicotinate is in drug development. For instance, in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, a related compound, Ethyl 6-chloro-5-cyano-2-methylnicotinate, was used as a key intermediate. This synthesis supported preclinical and clinical studies and was scaled up to multi-kilogram batches (Andersen et al., 2013).
Chemical Synthesis and Catalysis
Ethyl 2-methyl-2,3-butadienoate, a compound structurally similar to this compound, has been utilized in chemical synthesis. It acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. The resulting adducts show complete regioselectivity, indicating potential applications in organic synthesis and catalysis (Zhu et al., 2003).
Heterocyclic Compound Synthesis
In another study, Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a compound related to this compound, was synthesized and used to obtain a new heterocyclic compound, 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d] [1, 2]oxazin-5-one. This illustrates the compound's utility in the synthesis of novel heterocyclic structures, which are often important in pharmaceutical research (Markova et al., 1970).
Cytotoxic Activity Study
A study on the cytotoxic activity of orsellinates (related to this compound) showed that certain derivatives exhibit significant cytotoxic activities. This research suggests potential applications of such compounds in developing new anticancer agents (Gomes et al., 2006).
Corrosion Inhibition in Industrial Processes
In the field of materials science, derivatives of this compound have been investigated as corrosion inhibitors for mild steel in industrial pickling processes. This highlights their potential application in industrial corrosion protection (Dohare et al., 2017).
Safety and Hazards
Ethyl 2,4-dihydroxy-6-methylnicotinate can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash with plenty of water and get medical advice if skin irritation occurs . In case of eye contact, rinse cautiously with water for several minutes and get medical advice if eye irritation persists . This product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Mechanism of Action
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of hydroxyl groups and a methyl group .
Result of Action
It is used for the synthesis of analogs of lucanthone, which have antitumor and bactericidal properties .
properties
IUPAC Name |
ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCZAWPDHHYFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908448 | |
Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817841 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
10350-10-4, 70254-52-3 | |
Record name | 10350-10-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2,4-Dihydroxy-6-methylnicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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